molecular formula C13H18BrNO3S B5770222 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide

4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide

Cat. No.: B5770222
M. Wt: 348.26 g/mol
InChI Key: VLALLEVTVMGJGP-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H18BrNO3S. It is characterized by the presence of a bromine atom, a cyclohexyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with cyclohexylamine (C6H11NH2) and a sulfonyl chloride, such as benzenesulfonyl chloride (C6H5SO2Cl), under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Coupling: Palladium catalysts (Pd) and boronic acids (R-B(OH)2) in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-cyclohexyl-3-methoxybenzamide: Similar structure but lacks the sulfonamide group.

    4-bromo-N-cyclohexyl-3-methylbenzenesulfonamide: Similar structure but has a methyl group instead of a methoxy group.

    4-bromo-N-cyclohexyl-3-hydroxybenzenesulfonamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLALLEVTVMGJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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